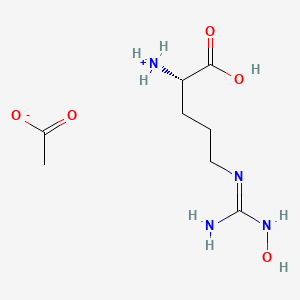

NG-HydroXy-L-arginine Monoacetate

Description

Historical Context of NG-Hydroxy-L-arginine Discovery and its Early Biochemical Associations

The discovery of NG-Hydroxy-L-arginine is intrinsically linked to the elucidation of the nitric oxide (NO) synthesis pathway. In the late 20th century, researchers identified that the signaling molecule nitric oxide was synthesized from the amino acid L-arginine. This led to a quest to understand the enzymatic steps involved.

In 1991, authentic Nω-hydroxy-L-arginine was synthesized and proposed as an intermediate in the production of nitric oxide from L-arginine by macrophage nitric oxide synthase. nih.govcornell.edu Subsequent research confirmed that NOHA is a key intermediate product formed through the NADPH-dependent hydroxylation of L-arginine by nitric oxide synthases (NOS). nih.govsigmaaldrich.com Early studies focused on its role as a direct precursor to nitric oxide and L-citrulline, establishing its central position in this vital signaling pathway. nih.govnih.gov Further investigations revealed that NOHA is also a potent inhibitor of arginase, an enzyme that competes with NOS for the common substrate L-arginine. nih.govnih.gov This dual function highlighted the complexity of NOHA's role in regulating L-arginine metabolism.

Foundational Role as a Metabolic Intermediate in L-Arginine Pathways

L-arginine is a versatile amino acid, serving as a precursor for the synthesis of proteins, nitric oxide, urea (B33335), polyamines, and other important molecules. nih.gov The metabolic fate of L-arginine is largely determined by the competing activities of two key enzymes: nitric oxide synthase (NOS) and arginase. NG-Hydroxy-L-arginine monoacetate plays a pivotal role in this metabolic crossroads.

The Nitric Oxide Synthase (NOS) Pathway:

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide from L-arginine. wikipedia.org This process occurs via a two-step oxidation. The first step is the hydroxylation of L-arginine to form NG-Hydroxy-L-arginine. nih.govsigmaaldrich.com In the second step, NOHA is further oxidized by NOS to produce nitric oxide and L-citrulline. nih.govnih.gov This pathway is crucial for a wide range of physiological processes, including the modulation of vascular tone and neurotransmission. wikipedia.org

Interaction with the Arginase Pathway:

Arginase is an enzyme that hydrolyzes L-arginine to L-ornithine and urea. benthamopen.com L-ornithine is a precursor for the synthesis of polyamines and proline. By converting L-arginine to L-ornithine, arginase reduces the availability of L-arginine for nitric oxide synthesis. NG-Hydroxy-L-arginine has been identified as a potent inhibitor of arginase. nih.govnih.gov This inhibition is significant because it can redirect L-arginine metabolism away from the arginase pathway and towards the NOS pathway, thereby increasing the potential for nitric oxide production. nih.gov This feedback mechanism underscores the intricate regulation of L-arginine utilization in cells.

Table 1: Key Enzymes in L-Arginine Metabolism

| Enzyme | Substrate | Products | Role of NG-Hydroxy-L-arginine |

|---|---|---|---|

| Nitric Oxide Synthase (NOS) | L-Arginine, O₂, NADPH | NG-Hydroxy-L-arginine, NADP⁺ | Intermediate |

| Nitric Oxide Synthase (NOS) | NG-Hydroxy-L-arginine, O₂, NADPH | Nitric Oxide, L-Citrulline, NADP⁺ | Substrate |

| Arginase | L-Arginine, H₂O | L-Ornithine, Urea | Inhibitor |

Overview of Key Research Trajectories and Scientific Challenges Pertaining to this compound

The study of this compound continues to be an active area of research, with several key trajectories and challenges.

Elucidating the precise mechanism of NOS catalysis: While it is established that NOHA is an intermediate in NO synthesis, the exact chemical mechanism of its formation and subsequent oxidation by NOS remains an area of intense investigation. acs.org Theoretical studies and spectroscopic analyses are being employed to understand the structure of NOHA when bound to the enzyme and the electron transfer steps involved in the reaction. nih.govacs.org

Development of specific inhibitors and probes: The synthesis of analogs of NG-Hydroxy-L-arginine is a crucial research direction. rsc.org These molecules can serve as valuable tools to probe the active sites of NOS and arginase, helping to dissect their individual roles. However, a challenge lies in the potential for some inhibitors, such as nor-NOHA, to spontaneously release nitric oxide-like molecules, which can complicate the interpretation of experimental results. nih.gov

Alternative biosynthetic routes: Research has suggested that NOHA can be oxidized to nitric oxide and citrulline by the cytochrome P450 system, indicating an alternative pathway for NO production. sigmaaldrich.com Further investigation is needed to determine the physiological relevance of this alternative route. Additionally, studies have shown that neuronal nitric oxide synthase (nNOS) can catalyze the oxidation of NOHA by hydrogen peroxide to produce different products, including Nδ-cyanoornithine, which highlights the complex reactivity of this intermediate. nih.gov

Table 2: Research Areas and Challenges for this compound

| Research Trajectory | Key Scientific Questions and Challenges |

|---|---|

| Mechanism of NOS Catalysis | What is the precise chemical mechanism of NOHA formation and oxidation? What is the structure of NOHA bound to the active site of NOS? |

| Regulation of Arginine Metabolism | How does NOHA's inhibition of arginase influence the balance between NO and polyamine synthesis in different tissues? |

| Development of Research Tools | Can more specific and stable inhibitors and probes based on the NOHA structure be developed? How can off-target effects of current inhibitors be minimized? |

| Alternative Metabolic Pathways | What is the physiological significance of cytochrome P450-mediated oxidation of NOHA? What are the implications of alternative reaction products of NOHA? |

Properties

Molecular Formula |

C8H18N4O5 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

[(1S)-4-[[amino-(hydroxyamino)methylidene]amino]-1-carboxybutyl]azanium;acetate |

InChI |

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 |

InChI Key |

VYMCYRPQICLHKC-WCCKRBBISA-N |

Isomeric SMILES |

CC(=O)[O-].C(C[C@@H](C(=O)O)[NH3+])CN=C(N)NO |

Canonical SMILES |

CC(=O)[O-].C(CC(C(=O)O)[NH3+])CN=C(N)NO |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Ng Hydroxy L Arginine Monoacetate

Methodologies for Laboratory Synthesis of NG-Hydroxy-L-arginine Monoacetate

The laboratory synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.

Chemical Synthetic Routes and Optimization for NG-Hydroxy-L-arginine Production

Another approach involves the guanidinylation of a suitably protected ornithine derivative. nih.gov The optimization of this step is crucial and can be influenced by the choice of guanidinylating reagent and reaction conditions. For instance, the synthesis of novel arginine building blocks with increased lipophilicity has been achieved through the guanidinylation of Fmoc-Orn, a strategy that could be adapted for NOHA synthesis. nih.gov

The synthesis of related compounds, such as Nω-Hydroxy-nor-L-arginine, has also been reported, providing further insights into the chemical strategies applicable to this class of molecules. ciac.jl.cn The general procedure for synthesizing imine derivatives of L-arginine involves the condensation of L-arginine with various aromatic aldehydes, a reaction that can be monitored by thin-layer chromatography (TLC). farmaciajournal.com While not a direct synthesis of NOHA, this highlights the versatility of arginine's core structure in synthetic transformations.

A key challenge in the synthesis of NG-Hydroxy-L-arginine is its relative instability, which can complicate purification and handling. nih.gov Therefore, the final product is often isolated as a more stable salt, such as the monoacetate form.

Table 1: Comparison of Synthetic Strategies for NG-Hydroxy-L-arginine and its Analogs

| Starting Material | Key Transformation | Product | Reference |

| Nδ-(benzyloxycarbonyl)-L-ornithine | Multi-step synthesis | Nω′-hydroxy-Nω-methyl-L-arginine | rsc.org |

| Fmoc-Orn | Guanidinylation | Arginine derivatives with increased lipophilicity | nih.gov |

| L-arginine | Condensation with aromatic aldehydes | Imine derivatives of L-arginine | farmaciajournal.com |

Stereoselective Synthesis and Enantiomeric Purity of this compound

Maintaining the L-configuration at the α-carbon is paramount for the biological activity of NG-Hydroxy-L-arginine. nih.gov Stereoselective synthesis is therefore a critical aspect of its production. Most synthetic routes start with an enantiomerically pure precursor, such as L-ornithine, to ensure the desired stereochemistry in the final product. rsc.org

The enantiomeric purity of L-arginine and its derivatives can be determined using various analytical techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used method. researchgate.net For instance, a teicoplanin-based chiral stationary phase has been successfully employed for the enantiomeric separation of D- and L-arginine. researchgate.net More advanced techniques, such as chiral nanochannel proteins, have also been explored for the separation of arginine enantiomers. rsc.org The development of fluorescent probes that can selectively recognize and quantify arginine enantiomers offers another promising analytical tool. rsc.org

The determination of the enantiomeric ratio of amino acids is not only crucial for quality control in synthesis but also serves as a diagnostic tool in studying aging and various diseases. mdpi.com

Strategies for Isotopic Labeling and Isotopic Enrichment of this compound for Mechanistic Studies

Isotopically labeled NG-Hydroxy-L-arginine is an invaluable tool for elucidating the mechanisms of enzymes involved in its metabolism, particularly nitric oxide synthase. nih.govnih.gov Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are commonly incorporated into the molecule.

Studies using [¹⁵N]-NG-hydroxy-L-arginine have definitively shown that the nitrogen atom in nitric oxide originates from the oxime nitrogen of NOHA. nih.gov Similarly, the use of L-[¹⁴C]arginine has allowed researchers to track its conversion to NOHA during the NOS-catalyzed reaction. cornell.edunih.gov

The synthesis of selectively labeled arginine derivatives, such as ¹³Cδ/²Hβγ/¹⁵Nε L-arginine, has been developed to probe protein conformation and interactions using NMR spectroscopy. isotope.comisotope.com These methods can be adapted for the synthesis of isotopically labeled NOHA. The application of stable isotopes is a powerful technique to track the metabolic fate of L-arginine and its derivatives in biological systems, providing insights into both normal physiology and disease states. maastrichtuniversity.nl

Table 2: Isotopically Labeled NG-Hydroxy-L-arginine and its Precursors in Mechanistic Studies

| Isotope | Labeled Compound | Application | Reference |

| ¹⁵N | NG-hydroxy-L-arginine | Tracing the origin of nitrogen in nitric oxide | nih.gov |

| ¹⁴C | L-arginine | Monitoring the formation of NOHA | cornell.edunih.gov |

| ¹³C, ²H, ¹⁵N | L-arginine | Probing protein conformation by NMR | isotope.comisotope.com |

Synthesis of Analogues and Derivatives of NG-Hydroxy-L-arginine for Structure-Activity Relationship Investigations

The synthesis of analogues and derivatives of NG-Hydroxy-L-arginine is a key strategy for investigating structure-activity relationships (SAR) and for developing selective inhibitors of enzymes such as nitric oxide synthase and arginase. cncb.ac.cnnih.gov

One such analogue, NG-hydroxy-NG-methyl-L-arginine, has been synthesized and characterized as both a reversible and an irreversible inhibitor of nitric oxide synthase. nih.gov Another important analogue is Nω-hydroxy-nor-L-arginine, which has been shown to be a potent and selective inhibitor of arginase. cncb.ac.cnnih.govsigmaaldrich.com The synthesis of methylated N(ω)-hydroxy-L-arginine analogues has provided further insights into the steric and stereochemical tolerance of the NOS active site. nih.gov

The synthesis of a novel series of L-arginine derivatives with imine structures has also been reported, with some compounds exhibiting significant antioxidant activity. farmaciajournal.com Furthermore, glycated L-arginine derivatives have been synthesized and evaluated as potential endogenous inhibitors of NOS and arginase. nih.gov These studies highlight the importance of chemical modification in modulating the biological activity of the parent compound.

The investigation of these analogues helps to map the active sites of target enzymes and to design more potent and selective modulators of the L-arginine metabolic pathways. electronicsandbooks.comnih.gov

Table 3: Synthesized Analogues of NG-Hydroxy-L-arginine and their Biological Targets

| Analogue | Target Enzyme(s) | Key Finding | Reference |

| NG-hydroxy-NG-methyl-L-arginine | Nitric oxide synthase | Reversible and irreversible inhibitor | nih.gov |

| Nω-hydroxy-nor-L-arginine | Arginase | Potent and selective inhibitor | cncb.ac.cnnih.govsigmaaldrich.com |

| Methylated N(ω)-hydroxy-L-arginine analogues | Nitric oxide synthase | Probes for steric and stereochemical tolerance of the active site | nih.gov |

| Glycated L-arginine derivatives | Nitric oxide synthase, Arginase | Potential endogenous inhibitors | nih.gov |

| N-Aryl N'-Hydroxyguanidines | Nitric oxide synthase | Structure-activity relationship for NO donation | electronicsandbooks.com |

Biochemical Metabolism and Enzymatic Transformations of Ng Hydroxy L Arginine Monoacetate

Enzymatic Pathways Involving NG-Hydroxy-L-arginine Monoacetate as a Substrate or Product

NG-Hydroxy-L-arginine stands at a crucial metabolic crossroads, primarily defined by the competing enzymes Nitric Oxide Synthase (NOS) and Arginase. It serves as both a product of the initial step of the NOS reaction and a substrate for its final step, while also acting as a potent regulator of arginase activity.

NG-Hydroxy-L-arginine is an essential intermediate in the enzymatic production of nitric oxide (NO) from L-arginine. nih.govcaymanchem.com The synthesis of NO is a two-step oxidative process catalyzed by the family of Nitric Oxide Synthase (NOS) enzymes, which includes neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). researchgate.net

In the first step, L-arginine is hydroxylated by NOS in an NADPH-dependent reaction to form NG-Hydroxy-L-arginine. sigmaaldrich.com This intermediate remains bound to the enzyme. In the second step, NOHA is oxidized by the same enzyme to produce nitric oxide and L-citrulline. nih.gov Studies have demonstrated that the heme-iron center of the NOS enzyme is directly involved in the catalysis of both oxidative steps, including the conversion of NOHA to NO and citrulline. nih.gov The ability of cultured endothelial cells to convert L-NOHA into NO, a process sensitive to inhibition by NOS inhibitors like NG-nitro-L-arginine methyl ester (L-NAME), confirms its role as a direct substrate for constitutive NOS. nih.gov Interestingly, under certain conditions, NOHA can also be oxidized to nitric oxide and citrulline by the cytochrome P450 system, representing an alternative route for NO production. sigmaaldrich.com

Arginase and Nitric Oxide Synthase (NOS) compete for the same substrate, L-arginine. caymanchem.comnih.gov Arginase is an enzyme that hydrolyzes L-arginine into L-ornithine and urea (B33335). wikipedia.orgmdpi.com There are two primary mammalian isoforms: Arginase I, a cytosolic enzyme primarily involved in the hepatic urea cycle, and Arginase II, a mitochondrial enzyme found in various tissues including the kidney and macrophages, which regulates intracellular amino acid levels. wikipedia.orgmdpi.com

NG-Hydroxy-L-arginine is not a substrate for arginase but acts as a potent, competitive inhibitor of this enzyme. sigmaaldrich.comnih.gov This inhibition has a crucial physiological role. During high-output NO production, such as when iNOS is induced by cytokines, the resulting increase in NOHA concentration markedly inhibits arginase activity. nih.gov This feedback mechanism is thought to preserve the local L-arginine pool, making it available for the sustained synthesis of NO rather than its conversion to urea and ornithine. nih.gov Studies in rat aortic endothelial cells, which contain both constitutive Arginase-I and inducible Arginase-II, have shown that the production of NOHA during iNOS induction leads to a significant decrease in urea formation. nih.gov

The inhibitory potency of NOHA varies depending on the arginase isoform and the specific tissue. For instance, an inhibitory constant (Ki) of 10-12 µM has been reported for Arginase-I in cytokine-induced rat aortic endothelial cells, while a Ki of 150 µM was noted for liver and macrophage arginase in another study. sigmaaldrich.comnih.gov A related synthetic analog, Nω-hydroxy-nor-L-arginine (nor-NOHA), is an even more potent inhibitor of arginase and is not a substrate for NOS, making it a valuable research tool. caymanchem.comnih.gov

| Inhibitor | Enzyme/System | Inhibition Constant (Ki / IC50) | Source |

| NG-Hydroxy-L-arginine (NOHA) | Arginase-I (Rat Aortic Endothelial Cells) | 10-12 µM (Ki) | nih.gov |

| NG-Hydroxy-L-arginine (NOHA) | Liver and Macrophage Arginase | 150 µM (Ki) | sigmaaldrich.com |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Rat Liver Arginase | 0.5 µM (Ki) | caymanchem.com |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Mouse Macrophage Arginase | 10-12 µM (IC50) | caymanchem.com |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Guinea Pig Tracheal Arginase | 0.23 µM (Ki) | nih.gov |

Cellular Uptake and Transport Mechanisms for this compound in Various Cell Types

While NG-Hydroxy-L-arginine is described as cell-permeable, allowing it to cross cell membranes, specific transport proteins dedicated to its uptake have not been extensively characterized. sigmaaldrich.comsigmaaldrich.com The majority of research has focused on the transport of its precursor, L-arginine, which is essential for intracellular NOHA production.

The cellular uptake of L-arginine is primarily mediated by a family of sodium-independent Cationic Amino Acid Transporters (CATs). physoc.org The CAT-1 protein is responsible for 70-95% of extracellular L-arginine uptake in cultured endothelial cells. nih.gov The critical role of this transport is highlighted by in-vivo studies showing that inhibiting L-arginine transport via CAT-1 significantly depresses NO production in response to various physiological stimuli. nih.gov

Several transport systems are involved in moving L-arginine across membranes in different cell types:

System y+: The main selective transporter for cationic amino acids like L-arginine in vascular cells. physoc.org

System b⁰,⁺: Mediates L-arginine absorption in the apical membrane of epithelial cells in the small intestine and renal tubules. researchgate.net

System y+L: Responsible for L-arginine efflux at the basolateral membrane of epithelial cells. researchgate.net

The transport of other arginine analogs, such as NG-monomethyl-L-arginine (L-NMMA), has been shown to be a time- and temperature-dependent process in both endothelial cells and macrophages, suggesting reliance on specific transporter proteins. nih.gov It is plausible that NOHA utilizes these same CAT systems for cellular entry, though further research is needed to confirm this.

| Transporter System | Primary Function | Typical Cell Types | Source |

| CAT-1 (System y+) | High-affinity, Na+-independent uptake of cationic amino acids. | Endothelial cells, most non-polarized cells. | physoc.orgnih.gov |

| rBAT/b⁰,⁺ AT (System b⁰,⁺) | Na+-independent uptake of cationic and neutral amino acids. | Apical membrane of intestinal and renal epithelial cells. | researchgate.net |

| 4F2hc/y⁺LAT1 (System y⁺L) | Na+-independent efflux of cationic amino acids in exchange for neutral amino acids. | Basolateral membrane of epithelial cells. | researchgate.net |

Intracellular Fates and Interconversion Dynamics of this compound in Pre-clinical Models

Once inside the cell or following its synthesis from L-arginine, the primary fate of NG-Hydroxy-L-arginine is its conversion to nitric oxide and L-citrulline by NOS. nih.gov This positions NOHA as a pivotal, albeit transient, molecule in the NO signaling pathway.

In pre-clinical models, the dynamics of NOHA directly reflect the interplay between NOS and arginase. In cultured rat aortic endothelial cells stimulated with lipopolysaccharide (LPS) and cytokines to induce high levels of iNOS, there is a corresponding large-scale production of NO, citrulline, and NOHA. nih.gov Concurrently, urea production, the hallmark of arginase activity, is markedly diminished. nih.gov This demonstrates a key intracellular dynamic: under conditions of high inflammatory stimulation, the L-arginine metabolic flux is shunted away from the arginase pathway and towards the NOS pathway. nih.gov This shift is driven by the production of NOHA, which then inhibits arginase. nih.gov

Furthermore, studies using in vivo microdialysis in the striatum of freely moving rats have investigated the effects of arginine analogs like NG-monomethyl-L-arginine (L-NMMA). Inhibition of NOS by L-NMMA was found to increase extracellular levels of the neurotransmitter GABA, suggesting that NO, and by extension its precursor NOHA, plays a role in regulating neurotransmitter release under basal conditions. nih.gov These findings in pre-clinical models underscore the significant role of NOHA's intracellular presence in modulating enzymatic activities and influencing broader cellular and physiological processes.

Molecular Mechanisms of Action of Ng Hydroxy L Arginine Monoacetate in Biological Systems

Modulation of Enzyme Activity by NG-Hydroxy-L-arginine Monoacetate

NOHA plays a dual role in the regulation of L-arginine metabolism by acting as both a substrate for nitric oxide synthases (NOS) and an inhibitor of arginase enzymes. This dual functionality allows it to shift the metabolic fate of L-arginine towards NO production.

Direct Enzyme Inhibition or Activation by this compound

The primary enzymatic target of NOHA inhibition is arginase, the enzyme responsible for hydrolyzing L-arginine to L-ornithine and urea (B33335). nih.gov By inhibiting arginase, NOHA effectively increases the bioavailability of L-arginine for the competing enzyme, nitric oxide synthase. nih.govnih.gov This action is crucial in environments where both enzymes are present and compete for their common substrate. nih.gov

NOHA is a potent inhibitor of arginase, with studies demonstrating significant inhibition of arginase activity at micromolar concentrations. For instance, in rat aortic endothelial cells, NOHA was identified as a potent inhibitor of arginase-I, with an inhibitory constant (Ki) between 10-12 µM. nih.gov In stimulated murine macrophages, NOHA demonstrated an IC₅₀ value of approximately 400 µM for inhibiting L-arginine hydrolysis. nih.gov Another study reported 85% inhibition of arginase catalytic activity in Caco-2 human colon carcinoma cells at a NOHA concentration of 3 µM. nih.gov

Conversely, NOHA serves as a substrate for all three isoforms of nitric oxide synthase (nNOS, iNOS, eNOS). nih.gov It is the key intermediate in the second step of NO synthesis, where it is oxidized by NOS to produce L-citrulline and nitric oxide. nih.govebi.ac.uk This conversion is a critical activation step in the NO biosynthetic pathway. nih.gov The heme group within the NOS enzyme is directly involved in the catalysis of NOHA oxidation to NO and citrulline. nih.gov

| Enzyme | Effect of NOHA | Reported Value | Cell/System | Citation |

|---|---|---|---|---|

| Arginase-I | Inhibition | Ki: 10-12 µM | Rat Aortic Endothelial Cells | nih.gov |

| Arginase | Inhibition | IC₅₀: ~400 µM | Unstimulated Murine Macrophages | nih.gov |

| Arginase | Inhibition | IC₅₀: 20,640 nM (20.6 µM) | Recombinant Human ARG2 | nih.gov |

| Nitric Oxide Synthase (NOS) | Substrate (Activation) | Oxidized to NO and Citrulline | All NOS Isoforms | nih.govebi.ac.uk |

Allosteric Regulation Mediated by this compound

Current research primarily characterizes the interaction of NOHA with arginase as direct, competitive inhibition at the active site, where it competes with the natural substrate L-arginine. While calmodulin acts as a positive allosteric regulator for NOS activity, facilitating electron flow, there is no direct evidence in the reviewed literature to suggest that NOHA itself functions as an allosteric regulator of either arginase or NOS. youtube.com Its mechanism appears to be centered on direct interaction within the catalytic centers of these enzymes.

Interaction of this compound with Specific Protein Targets

The biological effects of NOHA are dictated by its precise molecular interactions with the active sites of NOS isoforms and arginase.

Binding Kinetics and Thermodynamics with NOS Isoforms and Arginase

The binding affinity of NOHA for its target enzymes is a key determinant of its regulatory function. As an inhibitor of arginase, NOHA demonstrates significant binding. Studies have reported an inhibitory constant (Ki) for NOHA with arginase-I in the range of 10-12 µM. nih.gov The half-maximal inhibitory concentration (IC₅₀) has been measured at approximately 400 µM in unstimulated murine macrophages and around 20.6 µM for recombinant human Arginase 2. nih.govnih.gov

For nitric oxide synthases, NOHA functions as a substrate rather than an inhibitor. The interaction involves NOHA binding to the heme-containing oxygenase domain of the enzyme, where it is subsequently oxidized. ebi.ac.uk This process is fundamental to the second step of NO production. nih.gov Spectral perturbation analysis upon the addition of NOHA to oxidized NOS results in a type I binding difference spectrum, which is characteristic of substrate binding to the heme iron and confirms a direct interaction. nih.gov

| Protein Target | Interaction Type | Kinetic Parameter | Value | Citation |

|---|---|---|---|---|

| Arginase-I | Inhibition | Ki | 10-12 µM | nih.gov |

| Arginase (Human, Recombinant) | Inhibition | IC₅₀ | 20.6 µM | nih.gov |

| NOS (Macrophage) | Substrate Binding | Spectral Binding | Type I Spectrum Observed | nih.gov |

Structural Basis of Interactions (e.g., co-crystallization, molecular docking studies)

The structural underpinnings of NOHA's interaction with its target enzymes have been elucidated through X-ray crystallography. The co-crystal structure of neuronal nitric oxide synthase (nNOS) with NOHA bound has been determined at high resolution. nih.gov These studies provide a detailed view of the interactions between NOHA, the heme-bound ligands (like CO or NO, which mimic the bound dioxygen), and the surrounding protein environment. nih.gov

A key structural feature is the sp³ character of the Nω nitrogen atom in NOHA's hydroxylated guanidinium (B1211019) group. This geometry positions the hydrogen of the N-OH moiety towards the heme-bound ligand. nih.gov This orientation is believed to facilitate a crucial hydrogen bonding interaction between NOHA and the iron-linked oxygen atom during the catalytic cycle, a distinct feature compared to the binding of the initial substrate, L-arginine. nih.gov The binding of NOHA to the NOS active site also involves interactions with critical residues like glutamate (B1630785), which helps to stabilize reactive intermediates formed during catalysis. ebi.ac.uk

For arginase, while direct co-crystallization structures with NOHA are less commonly cited in the provided context, the mechanism is understood to involve the N-hydroxyguanidinium group mimicking the tetrahedral intermediate formed during L-arginine hydrolysis. capes.gov.br This group can bridge the binuclear manganese cluster in the arginase active site, leading to potent inhibition. capes.gov.br

Influence of this compound on Intracellular Signaling Cascades in In Vitro Models

In cellular models, NOHA exerts a significant influence on signaling pathways primarily by modulating the production of nitric oxide, a ubiquitous signaling molecule. By inhibiting arginase, NOHA shunts the available L-arginine pool towards NOS. nih.gov

In models using stimulated murine macrophages or endothelial cells, the inhibition of arginase by NOHA leads to an increase in the production of nitrite (B80452) and L-citrulline, which are stable byproducts of NO synthesis. nih.govnih.gov This demonstrates a direct link between NOHA's enzymatic modulation and the potentiation of the NO signaling pathway. For instance, in rat aortic endothelial cells stimulated with lipopolysaccharide (LPS) and cytokines, the formation of NOHA leads to a marked inhibition of intracellular arginase activity. nih.gov This self-regulatory mechanism ensures that during high-output NO production, the substrate L-arginine is not depleted by arginase, thus sustaining the generation of the signaling molecule NO. nih.gov

Furthermore, NOHA has been shown to inhibit the proliferation of Caco-2 human colon carcinoma cells. nih.gov This cytostatic effect is attributed to its inhibition of arginase, which in turn limits the production of ornithine. Ornithine is a precursor for polyamines, which are essential for cell growth. The antiproliferative effect could be reversed by adding exogenous ornithine or polyamines to the cell cultures, indicating that the signaling impact was mediated through the arginase-polyamine pathway. nih.gov

Mechanisms of Oxidative and Reductive Processes Involving this compound

NG-Hydroxy-L-arginine (NOHA) stands as a critical intermediate in key biological pathways, participating in both oxidative and reductive reactions that have significant physiological consequences. Its metabolism is intricately linked to the production of nitric oxide (NO), a vital signaling molecule, and the regeneration of its precursor, L-arginine.

Oxidative Pathways of this compound

The oxidation of NOHA is a central step in the biosynthesis of nitric oxide. This conversion is primarily catalyzed by nitric oxide synthase (NOS), but alternative, NOS-independent pathways have also been identified, particularly in specific physiological and pathological contexts.

Nitric Oxide Synthase-Mediated Oxidation

The canonical pathway for NO production involves the oxidation of NOHA by the enzyme nitric oxide synthase (NOS). capes.gov.br This reaction is the second step in the two-step oxidation of L-arginine to L-citrulline and NO. nih.gov The first step, the hydroxylation of L-arginine to form NOHA, is also catalyzed by NOS. nih.gov

The heme prosthetic group within the NOS enzyme is directly involved in the catalysis of NOHA oxidation. nih.gov Studies using carbon monoxide (CO), a known inhibitor of heme-containing enzymes, have demonstrated a significant reduction in the rate of NOHA oxidation. A CO:oxygen mixture of 80:20 was found to inhibit the reaction by 33% when NOHA was the substrate. nih.gov This indicates that the heme iron plays a crucial role in the binding and activation of oxygen for the subsequent oxidation of NOHA.

| Parameter | Value | Source |

| Enzyme | Nitric Oxide Synthase (macrophage) | aminer.org |

| Substrate | NG-Hydroxy-L-arginine | aminer.org |

| Apparent K_m | 6.6 µM | aminer.org |

| Apparent V_max | 99 nmol/min/mg | aminer.org |

| NADPH Consumed | ~0.53 mol per mol of NO | aminer.org |

Superoxide-Mediated Oxidation

An alternative, NOS-independent pathway for the oxidation of NOHA to nitric oxide involves the superoxide (B77818) anion (O2•−). nih.gov This reaction is particularly relevant in inflammatory conditions where phagocytic cells undergo a respiratory burst, leading to a significant production of superoxide. nih.govnih.gov This process allows for the continued production of NO from NOHA even in the absence of active NOS. The reaction is inhibited by superoxide dismutase, an enzyme that scavenges superoxide anions, confirming the direct role of superoxide in this oxidative conversion. nih.gov

Hydrogen Peroxide-Supported Oxidation

Research has also shown that nitric oxide synthase can utilize hydrogen peroxide (H2O2) to oxidize NOHA. nih.govacs.org In this pathway, H2O2 can substitute for O2 and NADPH. nih.gov The reaction yields citrulline and nitrite/nitrate, with a stoichiometry of approximately 0.75:1. nih.gov Interestingly, the presence of tetrahydrobiopterin (B1682763) affects both the K_m and V_max of this reaction, and product formation is enhanced in the presence of oxygen. nih.gov While direct evidence for the release of free nitric oxide was not detected via chemiluminescence, spectral analysis under anaerobic conditions revealed the formation of a ferrous heme-NO complex. nih.gov

Reductive Pathway of this compound

In addition to its oxidative fate, NOHA can be reduced back to L-arginine. This reductive pathway serves as a potential regulatory mechanism for NO biosynthesis by controlling the availability of both the precursor (L-arginine) and the intermediate (NOHA).

Reduction by Mitochondrial Amidoxime (B1450833) Reducing Component (mARC)

The primary enzyme system responsible for the reduction of NOHA to L-arginine is the mitochondrial amidoxime reducing component (mARC). capes.gov.brnih.gov This enzyme system, located in the mitochondria, consists of mARC, NADH cytochrome b5 reductase, and cytochrome b5. nih.govresearchgate.net

Studies have demonstrated that the two human isoforms of mARC can enhance the rate of NOHA reduction by more than 500-fold. nih.gov This highlights a potentially significant physiological role for mARC in regulating intracellular levels of L-arginine and NOHA, and consequently, the production of nitric oxide. nih.govnih.gov The reduction of NOHA by the mARC system represents a salvage pathway for L-arginine and a mechanism to modulate NO signaling.

| Enzyme System | Components | Substrate | Product | Effect | Source |

| Mitochondrial Amidoxime Reducing Component | mARC (human isoforms), NADH cytochrome b5 reductase, cytochrome b5 | NG-Hydroxy-L-arginine | L-arginine | >500-fold enhancement of reduction rate | nih.gov |

Analytical Methodologies for the Detection and Quantification of Ng Hydroxy L Arginine Monoacetate

Chromatographic Techniques for Separation and Quantification of NG-Hydroxy-L-arginine Monoacetatenih.govnih.gov

Chromatographic methods are fundamental to the analysis of NOHA, enabling its separation from a complex mixture of other amino acids and biomolecules. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two principal techniques employed, often coupled with mass spectrometry for definitive identification and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectorsnih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of L-arginine and its metabolites, including NOHA, in biological fluids. nih.govnih.gov The polar nature of these compounds often necessitates pre-column derivatization to enhance their chromatographic retention on reversed-phase columns and to introduce a chromophore or fluorophore for sensitive detection. bevital.no

A common derivatization agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govnih.gov This approach has been successfully applied to the analysis of a related compound, N-(ω)-hydroxy-nor-L-arginine, in rat plasma. nih.gov In this method, sample processing involved solid-phase extraction followed by on-line pre-column derivatization with OPA and 3-mercaptopropionic acid. The resulting derivatives were separated on a core-shell C18 column using a gradient elution and detected by fluorimetry. nih.gov

Another derivatization strategy involves using naphthalenedicarboxaldehyde with cyanide, which also creates stable, detectable derivatives suitable for HPLC analysis with UV detection. nih.gov The choice of detector—typically fluorescence or UV-visible—depends on the derivatizing agent used and the required sensitivity of the assay. nih.govnih.gov HPLC methods offer robust and reproducible quantification, with reported inter-assay precision often below 10%. nih.gov

Table 1: HPLC Methodologies for Arginine Analogs

| Parameter | Method 1: N-(ω)-hydroxy-nor-L-arginine | Method 2: L-Arginine |

|---|---|---|

| Technique | HPLC with Fluorescence Detection | HPLC with UV Detection |

| Derivatization | o-phthaldialdehyde (OPA) / 3-mercaptopropionic acid | Naphthalenedicarboxaldehyde / Cyanide |

| Sample Matrix | Rat Plasma | Human Plasma |

| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Deproteinization |

| Column | Core-shell Kinetex C18 | Reversed-Phase |

| Detection (λ) | Excitation: 235 nm / Emission: 450 nm | Not Specified |

| Inter-assay Precision | Not specified in abstract | 7% |

This table summarizes two different HPLC approaches for arginine-related compounds, adaptable for NOHA analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized NG-Hydroxy-L-arginine Monoacetatenih.govsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and specific platform for NOHA analysis, although it requires that the non-volatile amino acid be chemically modified into a volatile derivative prior to analysis. nih.govsigmaaldrich.com This derivatization is crucial as it replaces active hydrogens on polar functional groups, making the analyte suitable for GC separation. sigmaaldrich.com

A validated stable-isotope dilution GC-MS method has been established for the quantitative determination of NOHA in small aliquots of human serum and urine. nih.gov This method involves a two-step derivatization process:

Esterification: The carboxylic acid group is converted to a methyl ester.

Amidation: The amino groups are reacted with pentafluoropropionic (PFP) anhydride. nih.gov

Interestingly, the NG-hydroxy group of NOHA remains non-derivatized under these conditions, resulting in a methyl ester-NG,Nδ,Nα-pentafluoropropionyl derivative [Me-(PFP)3]. nih.gov For quantification, a stable isotope-labeled internal standard, such as trideuteromethyl ester NOHA (d3Me-NOHA), is used. The analysis is typically performed using negative-ion chemical ionization (NICI), which offers excellent sensitivity. Quantification is achieved by selected-ion monitoring (SIM) of specific mass-to-charge (m/z) ratios for the endogenous NOHA derivative and the internal standard. nih.gov This GC-MS method has successfully quantified NOHA concentrations at the micromolar level in human serum and urine. nih.gov

Table 2: GC-MS Analysis of Derivatized NOHA

| Parameter | Value/Description |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Mode | Negative-Ion Chemical Ionization (NICI) |

| Derivatization | Two-step: Methyl esterification and Pentafluoropropionylation |

| NOHA Derivative | Methyl ester-NG,Nδ,Nα-pentafluoropropionyl [Me-(PFP)3] |

| Internal Standard | Trideuteromethyl ester NOHA (d3Me-NOHA) |

| Monitored Ions (m/z) | m/z 458 (endogenous NOHA), m/z 461 (d3Me-NOHA) |

| Reported Accuracy | 91.6 ± 1.6% (in serum) |

Data sourced from a validated method for NOHA quantification in biological samples. nih.gov

Mass Spectrometry (MS) Applications for NG-Hydroxy-L-arginine Monoacetate Analysisnih.govnih.gov

Mass spectrometry is an indispensable tool in the study of the L-arginine/NO pathway, offering unparalleled selectivity and sensitivity for identifying and quantifying its various components, including NOHA. nih.govepa.gov When coupled with liquid chromatography (LC), it becomes a powerful technique for analyzing complex biological fluids with minimal sample preparation. nih.govnih.gov

LC-MS/MS for Isotopic Tracing and Metabolite Profilingnih.govnih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for targeted metabolomics of the arginine metabolic network. nih.govnih.gov This technique allows for the simultaneous quantification of multiple analytes, such as L-arginine, L-citrulline, and various methylated arginines, in a single chromatographic run. nih.govmdpi.com Hydrophilic interaction liquid chromatography (HILIC) is often employed as it provides good retention for these polar compounds without the need for derivatization. nih.gov

The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. nih.govresearchgate.net For instance, U-13C6 L-arginine can be used as an internal standard for a suite of related metabolites. nih.gov

Furthermore, LC-MS/MS is the method of choice for isotopic tracing studies. nih.gov By introducing a labeled precursor, such as 15N4-arginine, into a biological system, researchers can track the label as it is incorporated into downstream metabolites like NOHA. This allows for the reliable quantification of metabolic fluxes through the arginine pathways under various physiological and pathological conditions. nih.gov The analysis is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high specificity and sensitivity. nih.govmdpi.com

Table 3: Example MRM Transitions for Arginine Pathway Metabolites

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

|---|---|---|

| Arginine (Arg) | 175.1 | 116 |

| Homoarginine (HArg) | 189.2 | 144 |

| NG-Monomethyl-L-arginine (NMMA) | 189.2 | 74 |

| Asymmetric Dimethylarginine (ADMA) | 203.2 | 158 |

| Symmetric Dimethylarginine (SDMA) | 203.2 | 172 |

This table shows representative MS/MS transitions used to quantify arginine and its analogs, a similar approach would be applied for NOHA. nih.gov

High-Resolution Mass Spectrometry for Structural Elucidation of Metabolitesnih.gov

While tandem mass spectrometry (LC-MS/MS) is excellent for quantifying known compounds, high-resolution mass spectrometry (HRMS) is critical for the structural elucidation of unknown metabolites. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements (typically with errors < 5 ppm). This precision allows for the determination of the elemental composition of an unknown metabolite from its exact mass.

When analyzing the products of NOHA metabolism, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). By comparing the measured accurate mass to theoretical masses of potential structures, researchers can significantly narrow down the possibilities for an unknown metabolite's identity. Combining HRMS data with fragmentation patterns (from MS/MS experiments) and chromatographic retention times provides strong evidence for the definitive structural elucidation of novel metabolites derived from NOHA. This capability is essential for mapping out the complete metabolic fate of NOHA in biological systems. nih.gov

Spectroscopic Methods for Characterization of NG-Hydroxy-L-arginine Monoacetatenih.gov

Beyond chromatographic and mass spectrometric techniques, specialized spectroscopic methods can provide unique structural insights, particularly when NOHA is bound to its target enzyme, nitric oxide synthase (NOS). nih.gov

Electron Nuclear Double Resonance (ENDOR) spectroscopy, a sophisticated form of electron spin resonance (ESR), has been used to probe the structure of NOHA within the active site of holo-neuronal NOS (nNOS). In these experiments, NOHA is often isotopically labeled (e.g., with 15N at the hydroxylated nitrogen). The ENDOR technique measures the interactions between the unpaired electron of the heme iron in nNOS and the magnetic nuclei of the bound NOHA. nih.gov

Electrochemical Methods and Biosensor Development for NG-Hydroxy-L-arginine Detection

The detection and quantification of NG-Hydroxy-L-arginine (NOHA) are crucial for understanding its role in various physiological and pathological processes. Electrochemical methods offer a promising avenue for this purpose due to their inherent advantages, such as high sensitivity, cost-effectiveness, and potential for miniaturization into biosensors. nih.govnih.gov Research in this area has focused on direct electrochemical detection and the foundational work required for the development of NOHA-specific biosensors.

Direct Electrochemical Detection

Direct electrochemical detection of NOHA has been successfully demonstrated using voltammetric techniques. These methods rely on the intrinsic electrochemical activity of NOHA, allowing for its detection without the need for enzymatic or labeling steps. nih.gov As one of the few electrochemically active species in the L-arginine metabolic pathway, NOHA presents a unique opportunity for selective electrochemical monitoring. nih.govnih.gov

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV):

Initial studies have utilized cyclic voltammetry (CV) with a glassy carbon electrode to characterize the electrochemical behavior of NOHA. nih.govnih.gov In these studies, NOHA exhibits a distinct oxidation peak at approximately +355 mV versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.govnih.gov A corresponding reduction peak has also been observed at +188 mV, indicating a quasi-reversible electrochemical reaction. nih.gov The relationship between the peak current of the oxidation peak and the concentration of NOHA has been shown to be linear, which is a critical characteristic for quantitative analysis. nih.gov

Differential pulse voltammetry (DPV) has also been investigated as a detection method for NOHA. nih.govnih.gov DPV offers enhanced sensitivity compared to CV and has shown similar oxidation peaks for NOHA, confirming its utility for quantitative measurements. nih.govnih.gov

Key Research Findings:

The foundational research into the electrochemical detection of NOHA has yielded several key findings, which are summarized in the table below.

| Parameter | Value | Method | Electrode | Reference |

| Oxidation Peak | +355 mV vs Ag/AgCl | Cyclic Voltammetry | Glassy Carbon | nih.govnih.govnih.gov |

| Reduction Peak | +188 mV vs Ag/AgCl | Cyclic Voltammetry | Glassy Carbon | nih.govnih.gov |

| Sensitivity | 5.4 nA/µM | Cyclic Voltammetry | Glassy Carbon | nih.govnih.gov |

| Electron Transfer | 1 | Cyclic Voltammetry | Glassy Carbon | nih.gov |

| Diffusivity | 5.50 x 10⁻⁵ cm²/s | Linear Scan Voltammetry | Rotating Disk Electrode | nih.gov |

| This table presents key electrochemical parameters for the detection of NG-Hydroxy-L-arginine based on published research findings. |

Further investigations into the electrochemical mechanism have suggested that the oxidation of NOHA is a one-electron process and is limited by mass transfer. nih.gov Structural analog studies have indicated that the electrochemical activity is localized to the hydroxyguanidine group of the NOHA molecule. nih.gov

Biosensor Development

While the direct electrochemical detection of NOHA is a significant first step, the development of robust and selective biosensors is the ultimate goal for real-time monitoring in complex biological samples. nih.govnih.gov The research into the direct electrochemical properties of NOHA lays the groundwork for such biosensors. nih.gov

Preliminary studies have explored the feasibility of detecting NOHA in the presence of other amino acids that are part of the urea (B33335) cycle, such as L-arginine, L-citrulline, and L-ornithine. nih.govnih.gov These studies have shown that even in a mixture of these amino acids, the oxidation peak of NOHA is still detectable, with only a minor shift in the peak potential. nih.govnih.govresearchgate.net This suggests that with appropriate electrode modifications, a selective NOHA biosensor is achievable. nih.gov

Future development of NOHA biosensors may involve the immobilization of specific enzymes or other recognition elements onto the electrode surface to enhance selectivity and sensitivity. While biosensors for the parent compound, L-arginine, have been developed using enzymes like arginase and urease, or arginine deiminase, similar strategies could be adapted for NOHA. nih.govmaynoothuniversity.ienih.govmaynoothuniversity.ieresearchgate.net The principle of these amperometric biosensors often involves the enzymatic conversion of the target analyte into an electroactive product that can be measured at the electrode.

The characterization of NOHA's electrochemical behavior is a critical and foundational step toward the creation of a dedicated biosensor, which could have significant implications for clinical diagnostics and research. nih.govnih.govnih.gov

Structural Activity Relationships Sar and Computational Studies of Ng Hydroxy L Arginine Monoacetate

Ligand-Protein Interaction Studies (e.g., molecular docking, molecular dynamics simulations)

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide critical insights into how NG-Hydroxy-L-arginine and its analogues interact with the active site of nitric oxide synthase (NOS). The NOS active site contains a heme group and binding pockets for the substrate's guanidino and amino acid moieties.

Molecular Docking: Docking studies predict the binding orientation of ligands within the enzyme's active site. For substrates like L-arginine and NOHA, the guanidinium (B1211019) group forms crucial hydrogen bonds with glutamate (B1630785) and other residues within the active site. researchgate.net A key feature revealed by computational modeling and X-ray crystallography of nNOS complexed with various inhibitors is the presence of a structural water molecule hydrogen-bonded to the heme propionates. nih.gov

Computer modeling studies of N-hydroxy-containing analogues have shown that the N-hydroxy group can displace this structural water molecule. nih.gov Docking simulations using programs like AutoDock have predicted that in the minimal binding energy mode, the N-OH moiety of an inhibitor positions itself where the structural water molecule would be, forming favorable interactions. nih.gov This displacement is a key aspect of the binding of some potent inhibitors. For NOHA, its binding orients the hydroxylated guanidino group towards the heme iron, positioning it for the subsequent oxidation reaction.

Molecular Dynamics (MD) Simulations: MD simulations reveal the dynamic nature of the ligand-protein complex. These simulations show that interactions involving arginine and its analogues are not static. The interactions are a mix of electrostatic forces, hydrogen bonding, and, particularly for arginine, cation-π interactions with aromatic residues. nih.govresearchgate.net SAPT (Symmetry-Adapted Perturbation Theory) analysis has shown that the arginine-arene interaction is a near-equal mix of dispersion and electrostatic attraction. nih.gov MD simulations of arginine with multimodal chromatographic ligands also highlight the importance of both electrostatic interactions and hydrophobic interactions driven by the alkyl group of the arginine molecule. researchgate.net These dynamic studies help to understand the stability of the ligand in the binding pocket and the conformational changes that may occur upon binding.

| Interacting Ligand | Key Interacting Residues/Moieties in NOS | Type of Interaction | Significance |

| Nω-hydroxy-L-Arg | Heme propionates | Hydrogen bonding, Displacement of structural water | Orients the ligand for catalysis, enhances binding affinity nih.gov |

| L-Arginine | Glutamate residue (e.g., Glu592 in nNOS) | Hydrogen bonding, Salt bridge | Anchors the guanidinium group in the active site researchgate.net |

| Arginine Analogues | Aromatic residues in active site | Cation-π interactions | Contributes to binding affinity, particularly in non-polar environments nih.govresearchgate.net |

| General Ligands | Negatively charged regions on protein surface | Electrostatic interactions | Primary driving force for initial binding and orientation researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) for NG-Hydroxy-L-arginine Monoacetate Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For NOS inhibitors, QSAR models help predict the inhibitory potency of new derivatives and guide the design of more selective compounds. nih.govbenthamdirect.com

While specific QSAR studies focusing exclusively on derivatives of NG-Hydroxy-L-arginine are not extensively detailed in the literature, numerous QSAR analyses have been performed on broader classes of NOS inhibitors. benthamdirect.com These studies reveal the critical physicochemical properties that govern their inhibitory activity. The process involves calculating various molecular descriptors and using statistical methods to build a predictive model. frontiersin.orgfrontiersin.org

Key findings from 1D, 2D, and 3D-QSAR analyses of various NOS inhibitors indicate that inhibitory potency is often influenced by a combination of steric, electronic, and hydrophobic parameters. nih.govbenthamdirect.com

Steric Parameters: Descriptors like Calculated Molar Refractivity (CMR) often appear in QSAR models with a negative coefficient, suggesting that bulky substituents can hinder optimal binding in the active site. nih.govbenthamdirect.com

Electronic Parameters: The electronic properties of substituents on the inhibitor structure are significant, influencing interactions with the heme group and charged residues in the active site. nih.gov

Hydrophobic/Hydrophilic Balance: The hydrophobicity of the molecule plays a role, although a lack of hydrophobic terms has been noted in some models, suggesting hydrophilicity can also be important for potent inhibition. nih.govbenthamdirect.com

Topological and Steric Parameters: Other QSAR analyses have shown that inhibition potency can be controlled by topological indices (like Kier's first-order valence molecular connectivity index) and steric parameters related to substituent length, again highlighting that bulky molecules may not fit optimally within the enzyme's active site. nih.gov

These general principles derived from QSAR studies on diverse NOS inhibitors are applicable for guiding the theoretical design of NOHA derivatives with potentially enhanced or modified activity.

| Descriptor Type | Example Descriptor | Influence on NOS Inhibition |

| Steric | Calculated Molar Refractivity (CMR), Substituent Length | Negative correlation often found, indicating that increased bulkiness can decrease activity due to steric hindrance in the active site. nih.govbenthamdirect.comnih.gov |

| Electronic | Hammett constant (σ), Electronic parameters | Significant influence on binding, likely affecting interactions with the heme and charged residues. nih.govnih.gov |

| Topological | Kier's molecular connectivity index (1χv) | Correlates with inhibitory potency, reflecting molecular shape and branching. nih.gov |

| Hydrophobicity | Partition coefficient (log P) | Can influence activity, though both hydrophilicity and hydrophobicity can be important depending on the inhibitor class. nih.govnih.gov |

Computational Modeling of this compound Biochemical Pathways and Reaction Mechanisms

Computational modeling is essential for understanding the complex biochemical pathways and reaction mechanisms involving NG-Hydroxy-L-arginine (NOHA). NOHA is a central molecule in the L-arginine metabolic network, which includes pathways producing urea (B33335), polyamines, proline, creatine, and nitric oxide. nih.gov

The primary focus of computational modeling for NOHA is its role in the two-step oxidation of L-arginine to L-citrulline and NO, catalyzed by nitric oxide synthase (NOS).

Step 1: L-arginine is hydroxylated to form NOHA.

Step 2: NOHA is oxidized to L-citrulline and NO.

Computational studies have provided crucial evidence for the reaction mechanism. It is well-established that the heme iron in the NOS active site is directly involved in catalysis. Studies have shown that NOHA induces a Type I binding difference spectrum when added to oxidized NOS, which is characteristic of substrate binding to the heme iron. nih.gov Furthermore, carbon monoxide, which binds to the heme iron, inhibits the oxidation of NOHA, confirming the heme's involvement in the second step of the reaction. nih.gov These findings support a mechanism where the heme functions in both oxidative steps of the NOS reaction.

Broader computational approaches are used to model the entire arginine metabolic network. Methods using LC-MS-based metabolomics combined with isotopic labeling (e.g., ¹⁵N₄-arginine tracing) allow for the quantitative analysis of metabolic fluxes through different pathways. springernature.com This data can then be used to construct and validate computational models of arginine metabolism, helping to understand how this network is reprogrammed in various physiological and pathological conditions. springernature.commdpi.com Computational biology methods are also being developed to correct for artifacts in quantitative proteomics that can arise from metabolic conversions, such as the conversion of arginine to proline. nih.gov

Interactions of Ng Hydroxy L Arginine Monoacetate with Other Biomolecules and Compounds

Crosstalk with Other Amino Acid Metabolic Pathways

NOHA plays a significant regulatory role by influencing metabolic pathways that also utilize L-arginine, most notably the urea (B33335) cycle and polyamine synthesis. L-arginine is a versatile amino acid, serving as a precursor for the synthesis of proteins, nitric oxide, urea, polyamines, proline, glutamate (B1630785), creatine, and agmatine. nih.govnih.gov The enzymes that control the rate-limiting steps in these pathways, such as arginase and nitric oxide synthase (NOS), are key points of interaction. nih.gov

Urea Cycle:

The urea cycle is a critical pathway for the detoxification of ammonia. nih.gov The enzyme arginase catalyzes the final step of this cycle, hydrolyzing L-arginine to produce urea and L-ornithine. nih.gov NOHA has been identified as a potent inhibitor of arginase. nih.govnih.gov This inhibition is significant because it can divert the common substrate, L-arginine, away from the urea cycle and towards the production of nitric oxide. nih.gov By inhibiting arginase, NOHA ensures a greater availability of L-arginine for nitric oxide synthase, which is particularly important during periods of high NO demand. nih.gov It has been suggested that the inhibition of arginase by NOHA could be a mechanism to modulate the biosynthesis of NO by increasing local L-arginine concentrations. nih.gov

| Pathway | Key Enzyme | Effect of NOHA | Consequence |

| Urea Cycle | Arginase | Inhibition | Increased L-arginine availability for NO synthesis |

| Polyamine Synthesis | Ornithine Decarboxylase (indirectly) | Inhibition of arginase reduces L-ornithine production | Potential reduction in polyamine synthesis |

Polyamine Synthesis:

Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and proliferation. nih.gov Their synthesis begins with the conversion of L-ornithine to putrescine by the enzyme ornithine decarboxylase. nih.gov Since L-ornithine is a product of the arginase-catalyzed hydrolysis of L-arginine, NOHA's inhibitory effect on arginase can indirectly affect polyamine synthesis by reducing the available pool of L-ornithine. nih.govnih.gov This interaction is particularly relevant in contexts of immune response and parasitic infections, where the balance between NO production (for microbicidal activity) and polyamine synthesis (for parasite proliferation) is crucial. nih.govbiorxiv.org

Synergistic or Antagonistic Biochemical Effects with Co-administered Molecules

The biochemical effects of NOHA can be modulated by the presence of other molecules, leading to synergistic or antagonistic outcomes. These interactions are often studied in in vitro or pre-clinical models to understand the mechanistic basis of NOHA's activity.

Synergistic Effects:

Molecules that enhance the activity of nitric oxide synthase or increase the availability of its cofactors can act synergistically with NOHA. For instance, co-administration of L-arginine can potentiate the effects of NOHA by providing more substrate for the initial hydroxylation step, leading to increased NOHA production and subsequently more NO. nih.gov Similarly, compounds that increase the levels of NADPH and tetrahydrobiopterin (B1682763), essential cofactors for NOS, would be expected to enhance the conversion of both L-arginine and NOHA to nitric oxide. researchgate.netnih.gov

Antagonistic Effects:

Conversely, molecules that inhibit nitric oxide synthase can antagonize the effects of NOHA. For example, NG-methyl-L-arginine (L-NMMA) and NG-nitro-L-arginine (L-NOARG) are well-known inhibitors of NOS and would therefore block the conversion of NOHA to nitric oxide. nih.govnih.gov Similarly, molecules that compete with NOHA for binding to NOS or other enzymes would also exhibit antagonistic effects. nih.gov

| Interacting Molecule | Type of Interaction | Mechanism of Action |

| L-arginine | Synergistic | Increases substrate availability for NOS, leading to more NOHA and NO production. nih.gov |

| NADPH, Tetrahydrobiopterin | Synergistic | Essential cofactors for NOS, enhancing the conversion of L-arginine and NOHA to NO. researchgate.netnih.gov |

| NG-methyl-L-arginine (L-NMMA) | Antagonistic | Inhibits nitric oxide synthase, blocking the conversion of NOHA to NO. nih.govnih.gov |

| NG-nitro-L-arginine (L-NOARG) | Antagonistic | Inhibits nitric oxide synthase, blocking the conversion of NOHA to NO. nih.gov |

Influence on Redox Homeostasis within Cellular Systems

NOHA's role in the production of nitric oxide inherently links it to the regulation of cellular redox homeostasis. Nitric oxide is a free radical and a key signaling molecule involved in a multitude of physiological processes. science.gov However, its interaction with other reactive oxygen species (ROS) can have significant consequences for the cellular redox environment.

The production of NO from L-arginine by NOS is a multi-step process that consumes molecular oxygen and NADPH. Under certain conditions, such as L-arginine deficiency, NOS can become "uncoupled," leading to the production of superoxide (B77818) anions (O2•−) instead of NO. frontiersin.org This uncoupling can contribute to oxidative stress. While NOHA is an intermediate in NO synthesis, its presence and metabolism can influence the balance between NO and superoxide production.

Future Research Directions and Unresolved Questions in Ng Hydroxy L Arginine Monoacetate Research

Elucidation of Novel Metabolic Fates and Unidentified Enzymes Interacting with NG-Hydroxy-L-arginine Monoacetate

A primary avenue of future research is the comprehensive mapping of NOHA's metabolic pathways beyond its conversion to nitric oxide and L-citrulline by nitric oxide synthase (NOS). nih.govnih.gov While NOS is the most well-characterized enzyme that interacts with NOHA, there is a compelling need to identify other enzymes that may use it as a substrate or are modulated by it. For instance, studies have shown that NOHA can act as a potent inhibitor of arginase, the enzyme that converts L-arginine to urea (B33335) and L-ornithine. nih.govnih.gov This inhibition could serve as a regulatory mechanism to channel L-arginine towards NO production, especially during high-output NO synthesis. nih.gov However, the full extent and physiological relevance of this and other potential interactions are yet to be fully understood. Uncovering these alternative metabolic routes and enzymatic interactions is critical for a complete understanding of NOHA's biological functions.

Table 1: Key Unresolved Questions in NOHA Metabolism

| Research Area | Unresolved Question | Potential Significance |

| Metabolic Fates | What are the complete profiles of NOHA metabolites in different cell types and tissues? | Could reveal novel biological activities and signaling pathways associated with NOHA. |

| Enzyme Interactions | Are there other enzymes, besides NOS and arginase, that metabolize or are regulated by NOHA? | Identification of new control points in cellular metabolism and signaling. |

| NOS-Independent Production | Can NOHA be produced through pathways independent of nitric oxide synthase? | This would suggest alternative sources and regulatory mechanisms for NOHA. |

Exploration of Previously Unidentified Molecular Targets and Signaling Pathways

The biological activities of NOHA may extend beyond its immediate role in the NOS pathway through interactions with other molecular targets. Future studies will likely focus on identifying novel protein binding partners for NOHA. Such discoveries could unveil previously unknown regulatory functions. For example, there is evidence suggesting that NOHA might have roles in modulating the immune response and cellular proliferation, although the precise molecular mechanisms are still under investigation. Research into these areas could reveal that NOHA influences signaling cascades independently of NO production, thereby broadening its known physiological impact.

Development of Advanced Analytical Tools for In Situ and Spatiotemporal Quantification of this compound

A significant hurdle in understanding the precise roles of NOHA is the difficulty in measuring its concentration dynamically and with spatial resolution within living systems. Current analytical methods, such as mass spectrometry, are powerful for quantification in biological samples but typically require sample destruction, precluding real-time measurements in live cells. nih.govresearchgate.net The development of novel analytical tools is, therefore, a critical research priority. Electrochemical detection methods have shown promise for NOHA, with studies demonstrating its oxidation peak at 355 mV, which could pave the way for the development of a NOHA biosensor. nih.govresearchgate.net

Table 2: Emerging Analytical Technologies for NOHA Detection

| Technology | Principle | Potential Advantages |

| Electrochemical Biosensors | Detects changes in electrical properties upon NOHA binding or oxidation/reduction. nih.gov | Offers potential for real-time, sensitive, and cost-effective detection. nih.govresearchgate.net |

| Fluorescent Probes | Small molecules designed to change their fluorescent properties upon binding to NOHA. | Could enable visualization of NOHA distribution and dynamics in living cells. |

| High-Resolution Mass Spectrometry | Techniques like Zeno MRMHR can help distinguish NOHA from structurally similar molecules like citrulline. sciex.com | Provides high specificity and accuracy for quantitative analysis in complex biological matrices. researchgate.netresearchgate.net |

Integration of Omics Technologies (e.g., metabolomics, proteomics) for Comprehensive Pathway Analysis Related to this compound

To unravel the complex network of interactions involving NOHA, an integrated "omics" approach is essential. nih.gov Metabolomics can provide a broad overview of the metabolic landscape, identifying changes in related metabolites when NOHA levels are altered. mdpi.com This can help to delineate the ripple effects of NOHA through interconnected metabolic pathways. nih.gov Proteomics can complement this by identifying proteins whose expression levels or post-translational modifications are influenced by NOHA. By combining these large-scale datasets, researchers can construct comprehensive models of the signaling and metabolic pathways regulated by NOHA, offering a systems-level understanding of its biological roles. osti.gov

Role of this compound in Interspecies Biochemical Diversities

The metabolism and function of L-arginine and its derivatives can vary significantly across different species. nih.gov While the role of NOHA as a key intermediate in mammalian NO synthesis is clear, its presence and function in other life forms, such as plants, invertebrates, and microorganisms, are less understood. Future comparative studies could reveal novel and diverse biological roles for NOHA. For instance, some bacteria utilize L-arginine in unique catabolic pathways for energy production. nih.gov Investigating whether NOHA plays a role in these or other microbial pathways could uncover new aspects of its biochemistry. Similarly, exploring the L-arginine metabolic pathways in different species could shed light on the evolutionary diversification of NO signaling and other NOHA-related functions.

Q & A

Q. What is the biochemical role of NG-Hydroxy-L-arginine Monoacetate in nitric oxide (NO) synthesis and arginase inhibition?

this compound serves as a key intermediate in constitutive nitric oxide synthase (cNOS)-mediated NO biosynthesis. It is oxidized by the cytochrome P450 system to yield NO and citrulline . Concurrently, it acts as a competitive arginase inhibitor by stabilizing a unique enzyme conformation that reduces catalytic efficiency, thereby modulating urea cycle dynamics and NO/ornithine balance . Researchers should employ enzyme kinetic assays (e.g., measuring Km and Vmax shifts) to quantify its dual functionality .

Q. How can researchers verify the purity and stability of this compound for experimental use?

Purity (≥98%) is typically validated via HPLC with UV detection at 214 nm, as specified by suppliers . Stability requires storage at +4°C in lyophilized form, with reconstitution in aqueous buffers (e.g., PBS) at ≤50 mg/mL to prevent aggregation . Long-term stability studies should include periodic mass spectrometry (MS) to detect decomposition products like L-arginine or acetate derivatives .

Q. What are the solubility and formulation considerations for in vitro assays?

The compound is water-soluble (50 mg/mL), making it suitable for cell culture or enzymatic assays. For arginase inhibition studies, prepare stock solutions in 10 mM HEPES (pH 7.4) to maintain ionic strength and avoid pH-dependent activity shifts . For NO synthesis assays, combine with NADPH and Ca²⁺/calmodulin to activate cNOS .

Advanced Research Questions

Q. How can experimental design differentiate between the compound’s roles as a NOS intermediate and arginase inhibitor?

Use selective pathway inhibitors:

- For NOS activity: Co-treat with L-NAME (a NOS inhibitor) and measure residual NO production via chemiluminescence or Griess assay .

- For arginase inhibition: Compare urea levels in arginase-treated samples with/without the compound, using colorimetric assays (e.g., α-isonitrosopropiophenone method) .

Dose-response curves and time-course analyses are critical to distinguish transient NO synthesis from sustained arginase inhibition .

Q. How to resolve contradictions in enzymatic activity data under varying pH or redox conditions?

Conflicting data may arise from pH-dependent conformational changes in arginase or redox-sensitive P450 interactions. For example:

- At pH 9.0, arginase adopts a closed conformation, reducing inhibitor binding efficiency .

- Cytochrome P450 activity is NADPH-dependent; ensure redox buffers (e.g., glutathione) are optimized to avoid false-negative NO readings .

Include controls with pH-adjusted buffers and redox quenchers (e.g., catalase) in experimental replicates .

Q. What advanced analytical methods validate the compound’s interaction with arginase?

- X-ray crystallography or cryo-EM to resolve structural changes in arginase upon inhibitor binding .

- Isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .

- Surface plasmon resonance (SPR) for real-time monitoring of association/dissociation kinetics .

Methodological Challenges and Solutions

Q. How to address batch-to-batch variability in commercial this compound?

Q. What in vivo models are appropriate for studying its dual metabolic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.